molecular formula C22H31NO2 B1439687 N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline CAS No. 1040687-19-1

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline

Cat. No. B1439687
CAS RN: 1040687-19-1
M. Wt: 341.5 g/mol
InChI Key: PNUPFAUTABSNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(sec-butyl)phenoxy]butyl}-4-ethoxyaniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 g/mol . It is used in various scientific experiments due to its unique properties.

Scientific Research Applications

Environmental Occurrence and Toxicity of SPAs

Synthetic phenolic antioxidants, which may include compounds similar to N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline, are utilized across various industries to prolong product shelf life by retarding oxidative reactions. Recent studies have documented the environmental presence of SPAs, their human exposure pathways, and potential toxicity concerns. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues such as fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest that some SPAs may induce liver toxicity, possess endocrine-disrupting capabilities, and potentially carcinogenic effects. Future research is urged to explore the environmental behaviors of novel high molecular weight SPAs, their toxicity, especially concerning co-exposure effects, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Sorption and Biodegradation in Environmental Matrices

Research into the sorption of phenoxy herbicides, which share a phenolic structure similar to the compound , to soil, organic matter, and minerals has provided insights into environmental interactions of these compounds. The data suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, affecting their environmental fate. However, there's a notable gap in understanding the comprehensive environmental behavior, necessitating further studies to better characterize sorption mechanisms and potential remediation strategies (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-5-17(4)21-10-8-9-11-22(21)25-19(6-2)16-23-18-12-14-20(15-13-18)24-7-3/h8-15,17,19,23H,5-7,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPFAUTABSNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.